molecular formula C11H7NO4 B095724 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid CAS No. 17057-04-4

4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid

Cat. No. B095724
Key on ui cas rn: 17057-04-4
M. Wt: 217.18 g/mol
InChI Key: LKUOJDGRNKVVFF-UHFFFAOYSA-N
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Patent
US05315011

Procedure details

N-(para-carboxyphenyl)maleimide was prepared as follows. Maleic anhydride (45.2 grams (g)) was dissolved in from 300-400 milliliters (ml) of acetone. To this solution, an equimolar amount of para-aminobenzoic acid (63.2 g) was added with rapid stirring. The reaction mixture solidified within a few seconds. Excess solvent was removed by evaporation to yield the amic acid intermediate which was then dried overnight at 65° C. under vacuum.
Quantity
45.2 g
Type
reactant
Reaction Step One
Quantity
350 (± 50) mL
Type
solvent
Reaction Step One
Quantity
63.2 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:7])[O:6][C:4](=O)[CH:3]=[CH:2]1.[NH2:8][C:9]1[CH:17]=[CH:16][C:12]([C:13]([OH:15])=[O:14])=[CH:11][CH:10]=1>CC(C)=O>[C:13]([C:12]1[CH:16]=[CH:17][C:9]([N:8]2[C:1](=[O:7])[CH:2]=[CH:3][C:4]2=[O:6])=[CH:10][CH:11]=1)([OH:15])=[O:14]

Inputs

Step One
Name
Quantity
45.2 g
Type
reactant
Smiles
C1(\C=C/C(=O)O1)=O
Name
Quantity
350 (± 50) mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
63.2 g
Type
reactant
Smiles
NC1=CC=C(C(=O)O)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The reaction mixture solidified within a few seconds
CUSTOM
Type
CUSTOM
Details
Excess solvent was removed by evaporation

Outcomes

Product
Name
Type
product
Smiles
C(=O)(O)C1=CC=C(C=C1)N1C(C=CC1=O)=O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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